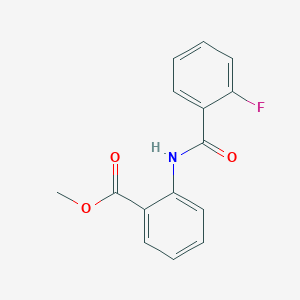

Methyl 2-(2-fluorobenzamido)benzoate

Description

Properties

Molecular Formula |

C15H12FNO3 |

|---|---|

Molecular Weight |

273.26 g/mol |

IUPAC Name |

methyl 2-[(2-fluorobenzoyl)amino]benzoate |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18) |

InChI Key |

DDHRPGFXSVENTR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F |

Synonyms |

DSM RX78 DSM-RX78 methyl 2-(2-fluorobenzamido)benzoate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluorobenzamido)benzoate typically involves the reaction of 2-fluorobenzoic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluorobenzamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Compounds with substituted functional groups in place of the fluorine atom.

Scientific Research Applications

Methyl 2-(2-fluorobenzamido)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituted Benzamido Groups

Ethyl 2-(2-fluorobenzamido)benzoate (EFB-1)

EFB-1, an ethyl ester variant, shares the 2-fluorobenzamido group but differs in the ester substituent (ethyl vs. methyl). Yu et al. (2011) reported that EFB-1 inhibits superoxide production in human neutrophils and reduces hemorrhagic shock-induced organ dysfunction in rats.

Quinoline-4-Carbonyl Piperazinyl Benzoates (C1–C7)

A series of methyl benzoate derivatives linked to quinoline via a piperazinyl group (e.g., C1–C7) were synthesized and characterized (). For example:

- C4 (Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): Features a 4-fluorophenyl substituent on the quinoline core. Their piperazinyl linker may enhance solubility, while fluorinated aryl groups modulate receptor binding .

Table 1: Key Structural and Functional Differences

Functional Group Variations in Benzoate Derivatives

Sulfonylurea-Based Methyl Benzoates (Pesticides)

lists methyl benzoates with sulfonylurea groups (e.g., bensulfuron-methyl, metsulfuron-methyl). These compounds are structurally distinct due to their sulfonylurea bridges and pyrimidine/triazine rings, which confer herbicidal activity. In contrast, DSM-RX78 lacks these groups, highlighting how functional group diversity drives divergent applications (pharmacology vs. agriculture) .

Nitrated Methyl Benzoate Derivatives

Nitration of methyl benzoate or analogs (e.g., salicylic acid) yields nitro-substituted derivatives. Theoretical studies suggest nitration methods (e.g., HNO3/H2SO4 vs. Ca(NO3)2/CH3COOH) affect yields, though spectroscopic validation remains challenging .

Pharmacokinetic and Toxicological Comparisons

- Metabolism : Sodium and potassium benzoates are rapidly metabolized and excreted via common pathways, but DSM-RX78’s fluorinated amide may slow degradation, extending half-life .

Q & A

Q. What are the key synthetic routes for Methyl 2-(2-fluorobenzamido)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-fluorobenzoyl chloride with methyl 2-aminobenzoate under Schotten-Baumann conditions. Optimization includes controlling reaction temperature (0–5°C for exothermic acylation), solvent selection (e.g., THF or dichloromethane), and stoichiometric ratios to minimize side products like unreacted intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. How can structural characterization of this compound be performed to confirm its identity?

Use a combination of 1H/13C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and ester/amide carbonyl signals (δ ~165–170 ppm). FT-IR confirms amide (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and ester (C–O ~1250 cm⁻¹) functional groups. Mass spectrometry (EI/ESI) verifies molecular weight (C15H11FNO3, theoretical 280.07 g/mol) and fragmentation patterns .

Q. What stability considerations are critical for handling this compound in experimental workflows?

The compound is sensitive to hydrolysis under acidic/basic conditions due to its ester and amide bonds. Store in anhydrous environments (e.g., desiccated containers) at 2–8°C. Solubility in organic solvents (e.g., DMSO, ethanol) should be confirmed before biological assays to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from variations in substituent positions (e.g., fluoro vs. chloro groups) or assay conditions. Apply structure-activity relationship (SAR) studies to isolate the impact of specific functional groups. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) and standardized protocols (e.g., fixed IC50 determination methods) .

Q. What experimental strategies are recommended for probing the mechanism of action of this compound in enzymatic systems?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target enzymes (e.g., kinases or proteases). Pair with molecular docking simulations (software: AutoDock Vina) to predict binding modes. Confirm functional inhibition via kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) .

Q. How can crystallographic data address uncertainties in the solid-state structure of this compound?

Perform single-crystal X-ray diffraction to resolve bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). Compare with computational models (DFT calculations at B3LYP/6-311++G** level) to validate electronic effects of the fluorine substituent. Note: Crystal growth may require slow evaporation from ethanol/water mixtures .

Q. What analytical approaches are suitable for detecting degradation products of this compound under stressed conditions?

Employ HPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to identify hydrolysis products (e.g., 2-fluorobenzoic acid or methyl 2-aminobenzoate). Accelerated stability studies (40°C/75% RH for 4 weeks) can simulate long-term degradation pathways .

Methodological Notes

- Data Contradiction Analysis : Cross-reference findings with structurally analogous compounds (e.g., methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate) to contextualize reactivity or bioactivity outliers .

- Experimental Design : Include control groups for acyl transfer byproducts when scaling up synthesis .

- Advanced Instrumentation : Synchrotron-based XRD or cryo-EM may enhance resolution for low-abundance crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.